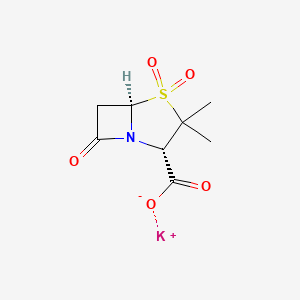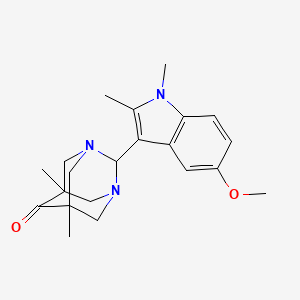
3,3'-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of azo groups, ethoxy and methyl substituents, and chlorobenzenesulphonic acid moieties. It is primarily used in various scientific research applications due to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of Azo Compounds: The initial step involves the diazotization of aromatic amines followed by coupling with phenolic compounds to form azo compounds.
Introduction of Ethoxy and Methyl Groups: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Formation of Carbonylbis(imino) Linkage: The carbonylbis(imino) linkage is formed by reacting the azo compounds with carbonyl-containing reagents under controlled conditions.
Sulphonation: The final step involves the sulphonation of the aromatic rings using chlorosulphonic acid or sulfur trioxide to introduce the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid involves its interaction with specific molecular targets. The azo groups can undergo redox reactions, influencing the activity of enzymes and other proteins. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-(Carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid
- 3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-bromobenzenesulphonic) acid
Uniqueness
3,3’-(Carbonylbis(imino(5-ethoxy-2-methyl-4,1-phenylene)azo))bis(6-chlorobenzenesulphonic) acid is unique due to the presence of ethoxy and methyl groups, which influence its chemical reactivity and solubility. The combination of azo and sulfonic acid groups also contributes to its distinct properties and applications.
Propriétés
Numéro CAS |
94088-49-0 |
|---|---|
Formule moléculaire |
C31H30Cl2N6O9S2 |
Poids moléculaire |
765.6 g/mol |
Nom IUPAC |
2-chloro-5-[[4-[[4-[(4-chloro-3-sulfophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]-5-ethoxy-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C31H30Cl2N6O9S2/c1-5-47-27-15-23(38-36-19-7-9-21(32)29(13-19)49(41,42)43)17(3)11-25(27)34-31(40)35-26-12-18(4)24(16-28(26)48-6-2)39-37-20-8-10-22(33)30(14-20)50(44,45)46/h7-16H,5-6H2,1-4H3,(H2,34,35,40)(H,41,42,43)(H,44,45,46) |
Clé InChI |
MKKXLCRLLZFQSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)NC(=O)NC3=C(C=C(C(=C3)C)N=NC4=CC(=C(C=C4)Cl)S(=O)(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)




![4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxybutyl)-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B12706621.png)




